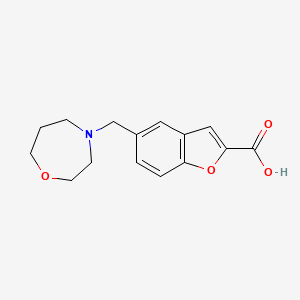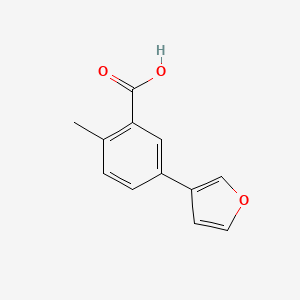
5-(1,4-Oxazepan-4-ylmethyl)-1-benzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,4-Oxazepan-4-ylmethyl)-1-benzofuran-2-carboxylic acid, commonly known as OBFC, is a synthetic compound that belongs to the benzofuran family. This compound has gained significant attention from the scientific community due to its potential therapeutic applications. OBFC is a versatile compound that can be used in various fields, including medicinal chemistry, biochemistry, and pharmacology. We will also list future directions for research on OBFC.
Mecanismo De Acción
OBFC exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. OBFC also inhibits the activity of the protein kinase C (PKC) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
OBFC has been shown to induce apoptosis in various cancer cell lines. It also exhibits antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. OBFC has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the levels of reactive oxygen species (ROS) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OBFC has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has a high solubility in water and organic solvents, which makes it easy to handle in lab experiments. However, one limitation of OBFC is that it has a low bioavailability, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on OBFC. One area of research is to investigate the potential of OBFC as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another area of research is to explore the neuroprotective and anti-inflammatory properties of OBFC and its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the mechanism of action of OBFC and to optimize its pharmacokinetic properties.
Métodos De Síntesis
OBFC can be synthesized using a multistep procedure that involves the condensation of 2-hydroxybenzaldehyde with 1,4-diaminobutane to form a Schiff base, which is then cyclized with acetic anhydride to form the oxazepine ring. The resulting compound is then reacted with 2,3-dichlorobenzoic acid to form the final product, OBFC.
Aplicaciones Científicas De Investigación
OBFC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, antibacterial, and antiviral activities. OBFC has also been shown to possess neuroprotective and anti-inflammatory properties. These properties make OBFC a promising candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
5-(1,4-oxazepan-4-ylmethyl)-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-15(18)14-9-12-8-11(2-3-13(12)20-14)10-16-4-1-6-19-7-5-16/h2-3,8-9H,1,4-7,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIGREBHYJOIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCOC1)CC2=CC3=C(C=C2)OC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-Oxazepan-4-ylmethyl)-1-benzofuran-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[methyl(quinolin-6-ylmethyl)amino]acetate](/img/structure/B7590020.png)


![3-(5-methyl-1H-pyrazol-4-yl)-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine](/img/structure/B7590032.png)
![2-[Cyclopentyl-[(2,5-difluorophenyl)methyl]amino]ethanol](/img/structure/B7590034.png)
![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7590036.png)


![[3-[(3-Ethoxyspiro[3.3]heptan-1-yl)amino]phenyl]methanol](/img/structure/B7590062.png)
![5-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrimidine-4-carboxamide](/img/structure/B7590070.png)
![2-[2-(hydroxymethyl)pyrrolidin-1-yl]-N-propan-2-ylacetamide](/img/structure/B7590090.png)
![(5-chloro-2-propan-2-ylpyrimidin-4-yl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7590101.png)
![5-[(2-Ethylmorpholin-4-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7590115.png)